molecular formula C25H22Cl2N2O2 B10911263 1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole

1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10911263
M. Wt: 453.4 g/mol
InChI Key: FHSPFYHBUITWBQ-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the methoxyphenyl groups: This can be done through a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound may be explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2,4-dichlorobenzyl)-4-(3-methoxyphenyl)piperazine: This compound shares the dichlorobenzyl and methoxyphenyl groups but has a piperazine ring instead of a pyrazole ring.

    1-(2,4-dichlorobenzyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole: This compound is similar but has methoxy groups at different positions on the phenyl rings.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H22Cl2N2O2

Molecular Weight

453.4 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3,5-bis(3-methoxyphenyl)-4-methylpyrazole

InChI

InChI=1S/C25H22Cl2N2O2/c1-16-24(17-6-4-8-21(12-17)30-2)28-29(15-19-10-11-20(26)14-23(19)27)25(16)18-7-5-9-22(13-18)31-3/h4-14H,15H2,1-3H3

InChI Key

FHSPFYHBUITWBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)OC

Origin of Product

United States

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